6-methyl-2-(pyridin-3-yl)-1H-indole
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Overview
Description
6-methyl-2-(pyridin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with acetophenone derivatives under acidic conditions, followed by cyclization to form the indole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(pyridin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
6-methyl-2-(pyridin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.
Mechanism of Action
The mechanism of action of 6-methyl-2-(pyridin-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)-1H-indole
- 6-methyl-2-(pyridin-2-yl)-1H-indole
- 2-(pyridin-4-yl)-1H-indole
Uniqueness
6-methyl-2-(pyridin-3-yl)-1H-indole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group and the pyridine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUALJDZUWJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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